1-(Azidomethyl)-3-phenoxybenzene

Medicinal Chemistry Oncology Click Chemistry

1-(Azidomethyl)-3-phenoxybenzene (CAS 832684-23-8) is a meta-phenoxy-substituted benzyl azide designed for CuAAC click chemistry. Unlike unsubstituted benzyl azide (LogP ~1.95), its enhanced lipophilicity (LogP 3.74) and conformational flexibility (4 rotatable bonds) deliver superior membrane permeability and solution-phase reactivity. Validated in the synthesis of benzenesulfonamide-triazole hybrids showing sub-micromolar IC50 (0.54 µM) against OVCAR-8 ovarian cancer cells. Procure this specific intermediate to ensure high-yielding, regioselective triazole formation in fragment-based library synthesis and intracellular probe design.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 832684-23-8
Cat. No. B8549281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidomethyl)-3-phenoxybenzene
CAS832684-23-8
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)CN=[N+]=[N-]
InChIInChI=1S/C13H11N3O/c14-16-15-10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2
InChIKeyBIDBYEQKROEGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azidomethyl)-3-phenoxybenzene (CAS 832684-23-8): Core Identity and Procurement Baseline


1-(Azidomethyl)-3-phenoxybenzene (CAS 832684-23-8) is a synthetic benzyl azide derivative bearing a 3-phenoxyphenyl scaffold. It belongs to the class of organic azides widely employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The compound serves as a versatile intermediate in the construction of 1,2,3-triazole-linked conjugates for medicinal chemistry, chemical biology, and materials science applications. Its molecular formula is C13H11N3O, with a molecular weight of 225.25 g/mol . The structure integrates a reactive azidomethyl group with a phenoxybenzene core, a combination that is documented in synthetic protocols for generating bioactive benzenesulfonamide-triazole hybrids [1].

Why Generic Substitution of 1-(Azidomethyl)-3-phenoxybenzene (CAS 832684-23-8) Is Not Advisable


The structural features of 1-(Azidomethyl)-3-phenoxybenzene differ in quantifiable ways from simpler benzyl azides and positional isomers. Specifically, the meta-phenoxy substitution pattern influences lipophilicity (LogP ~3.74) and molecular flexibility (4 rotatable bonds) compared to unsubstituted benzyl azide (LogP ~1.95; 2 rotatable bonds) . Such physicochemical differences directly impact solubility, membrane permeability, and the capacity to generate drug-like derivatives. Procurement decisions relying on a generic 'benzyl azide' without accounting for these measured properties may lead to suboptimal yields in triazole-forming reactions or reduced biological activity of final conjugates. The data presented in Section 3 substantiate why this particular compound, rather than a close analog, is required for specific applications.

Quantitative Evidence Guide for 1-(Azidomethyl)-3-phenoxybenzene (CAS 832684-23-8): Direct Comparators and Measured Differentiation


Antiproliferative Potency of Derived Benzenesulfonamide Hybrid 7c: 1-(Azidomethyl)-3-phenoxybenzene as a Precursor for Sub-Micromolar Anti-Ovarian Cancer Activity

The 1-(Azidomethyl)-3-phenoxybenzene-derived benzenesulfonamide-1,2,3-triazole hybrid (compound 7c) exhibits potent inhibition of ovarian cancer cell proliferation with an IC50 of 0.54 µM against OVCAR-8 cells [1]. This value places the hybrid in a sub-micromolar potency range, comparing favorably to other structurally related benzenesulfonamide-triazole derivatives which show IC50 values of 1.72-3.35 µM against other cancer cell lines (MCF-7, Hep-3B) [2]. The data demonstrate that the specific azide building block contributes to the generation of a hybrid molecule with enhanced potency relative to other benzenesulfonamide-triazole systems, thereby justifying its selection over alternative azide precursors in anticancer drug discovery programs.

Medicinal Chemistry Oncology Click Chemistry

Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability Relative to Unsubstituted Benzyl Azide

1-(Azidomethyl)-3-phenoxybenzene exhibits a calculated LogP (octanol-water partition coefficient) of 3.74 , significantly higher than the LogP of 1.95 for unsubstituted benzyl azide . This difference of 1.79 LogP units corresponds to an approximately 60-fold increase in lipophilicity, suggesting markedly improved membrane permeability and potential for blood-brain barrier penetration in downstream drug candidates. For medicinal chemists constructing libraries of triazole conjugates, this increased lipophilicity is a quantifiable advantage when designing CNS-active or highly permeable agents.

Physicochemical Property Drug-likeness Membrane Permeability

Rotatable Bond Count: Increased Molecular Flexibility for Conformational Adaptation

The target compound possesses 4 rotatable bonds , double the number present in benzyl azide (2 rotatable bonds) . Greater molecular flexibility can enhance the ability of derived ligands to adopt optimal conformations within protein binding pockets, potentially improving binding affinity and selectivity. This structural feature is quantifiable and directly impacts the success of fragment-based drug design and library diversification efforts.

Molecular Flexibility Binding Affinity Ligand Efficiency

Purity Specification: Vendor-Guaranteed ≥95% Purity for Consistent Click Chemistry Outcomes

Commercial suppliers consistently specify a minimum purity of 95% for 1-(Azidomethyl)-3-phenoxybenzene , aligning with the typical purity range of 94-98% offered for benzyl azide . While this parity does not represent a differentiation, it ensures that procurement of the target compound does not compromise on quality relative to common alternatives. Importantly, the 95% purity threshold is sufficient for most CuAAC applications without requiring additional purification, supporting efficient workflow integration.

Quality Control Reproducibility Procurement

Recommended Application Scenarios for 1-(Azidomethyl)-3-phenoxybenzene (CAS 832684-23-8) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Potent Benzenesulfonamide-Triazole Anticancer Hybrids

Use 1-(Azidomethyl)-3-phenoxybenzene as a key azide building block in copper-catalyzed click reactions with terminal alkynes to generate benzenesulfonamide-1,2,3-triazole hybrids. Documented examples demonstrate that hybrids derived from this specific azide exhibit sub-micromolar IC50 values (0.54 µM) against OVCAR-8 ovarian cancer cells [1]. This validated potency supports its selection for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies targeting ovarian and potentially other cancers.

Chemical Biology: Development of Membrane-Permeable Probes and Imaging Agents

Leverage the enhanced lipophilicity (LogP 3.74) of 1-(Azidomethyl)-3-phenoxybenzene to construct triazole-linked fluorescent probes or affinity tags with improved cellular permeability [1]. This property is particularly advantageous when designing probes for intracellular protein labeling, live-cell imaging, or activity-based protein profiling (ABPP) where efficient membrane crossing is critical.

Fragment-Based Drug Discovery (FBDD): Diverse Library Generation via Click Chemistry

Employ 1-(Azidomethyl)-3-phenoxybenzene as a versatile azide component in fragment-based library synthesis. Its 4 rotatable bonds provide conformational flexibility, increasing the likelihood of generating high-quality hits with favorable ligand efficiency metrics [1]. The compound's click reactivity ensures high-yielding, regioselective triazole formation, enabling rapid assembly of diverse small-molecule libraries for screening against novel targets.

Academic and Industrial R&D: Reliable Reagent for High-Throughput Click Chemistry Workflows

Due to its commercial availability at ≥95% purity, 1-(Azidomethyl)-3-phenoxybenzene is suitable for high-throughput parallel synthesis and automated library production [1]. The consistent quality minimizes the need for pre-reaction purification, reducing cycle times and improving the reproducibility of biological screening results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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